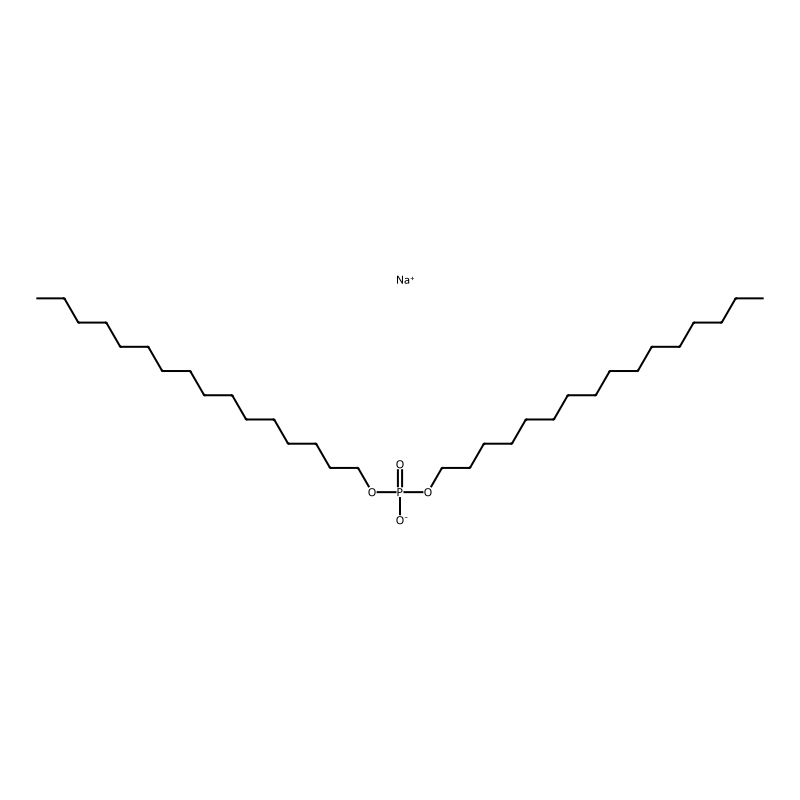

Dicetyl phosphate,sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liposome Formation:

- Dicetyl phosphate, sodium salt acts as a negatively charged component in the formation of liposomes []. Liposomes are spherical vesicles composed of lipid bilayers that mimic cell membranes. Researchers use liposomes for various purposes, including drug delivery, vaccine development, and membrane protein studies []. The negatively charged phosphate group of dicetyl phosphate helps stabilize the liposome structure and influences its interaction with biological systems [].

Cell Membrane Probe:

- Due to its hydrophobic nature, dicetyl phosphate can bind to cell surface glycoproteins []. This binding property allows researchers to use dicetyl phosphate as a probe to study the structure and function of cell membranes. Additionally, dicetyl phosphate can be used to investigate the interaction of other molecules with cell membranes [].

Analytical Applications:

- Dicetyl phosphate reacts with p-nitrophenyl phosphate (PNPP) to form a fluorescent complex []. This reaction allows researchers to use dicetyl phosphate in assays for measuring fatty acids and other lipids. The fluorescence intensity of the complex is proportional to the amount of lipid present, providing a quantitative analytical tool [].

Thin Film Formation:

- Dicetyl phosphate can form thin films on various surfaces, including glassy carbon electrodes (GCE) []. These thin films can be used in electrochemical studies to investigate electron transfer processes and other surface phenomena []. The ability to form thin films makes dicetyl phosphate a valuable tool for material science research.

Dicetyl phosphate, sodium salt is a synthetic phospholipid with the chemical formula and a CAS number of 60285-46-3. It is also known as dihexadecyl phosphate sodium salt. This compound is characterized by its two long-chain fatty acid groups, which contribute to its amphiphilic properties, making it suitable for various applications in pharmaceuticals and cosmetics. As a negatively charged surfactant, it plays a crucial role in stabilizing emulsions and enhancing the solubility of hydrophobic compounds in aqueous environments .

- Hydrolysis: Under acidic or basic conditions, dicetyl phosphate can hydrolyze to produce dihexadecanol and phosphoric acid.

- Esterification: It can react with alcohols to form esters, which may alter its properties for specific applications.

- Complexation: The negatively charged phosphate group can interact with cationic species, forming complexes that can be utilized in drug delivery systems .

Dicetyl phosphate exhibits various biological activities:

- Surfactant Properties: It acts as a surfactant, reducing surface tension and stabilizing emulsions in formulations.

- Cell Membrane Interaction: Its amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.

- Charge Induction: It serves as a charge inducer in liposomal formulations, enhancing the stability and functionality of drug delivery systems .

The synthesis of dicetyl phosphate typically involves the following methods:

- Direct Phosphorylation: The reaction of hexadecanol with phosphorus oxychloride or phosphoric anhydride yields dicetyl phosphate.

- Transesterification: This method involves reacting an existing alkyl phosphate with hexadecanol to produce dicetyl phosphate.

- Mixed Anhydride Method: In this approach, triethylamine salt of acetic acid is reacted with an alcohol followed by hydrolysis to yield the desired product .

Dicetyl phosphate has diverse applications across various fields:

- Cosmetics: Used as an emulsifier and stabilizer in creams and lotions.

- Pharmaceuticals: Functions as a component in drug delivery systems, particularly liposomes and solid lipid nanoparticles.

- Food Industry: Employed as an emulsifier in food formulations .

Studies on dicetyl phosphate have shown its interactions with various compounds:

- Liposomes: It enhances the stability of liposomes by imparting a negative charge, which prevents aggregation.

- Drug Formulations: Its ability to solubilize hydrophobic drugs improves bioavailability when incorporated into pharmaceutical formulations .

- Toxicological Studies: Research indicates that dicetyl phosphate has low toxicity levels; for example, oral LD50 values exceed 5 g/kg in animal studies, indicating a favorable safety profile for use in consumer products .

Dicetyl phosphate shares similarities with other alkyl phosphates but has unique properties due to its specific chain length and structure. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dihexadecyl Phosphate | C32H66O4P | Negatively charged; used for liposomal stability |

| Potassium Lauryl Phosphate | C12H25O4P.K | Commonly used in cosmetics; less hydrophobic |

| Tristearyl Phosphate | C54H111O4P | Functions primarily as a plasticizer |

| Dioctadecyldimethylammonium Chloride | C38H82ClN2O4P | Cationic surfactant; used for different applications |

Dicetyl phosphate's unique feature lies in its specific dual hexadecyl chains that provide distinct amphiphilic characteristics compared to other alkyl phosphates. This specificity enhances its utility in specialized applications like drug delivery systems and cosmetic formulations .

The development of dicetyl phosphate traces its origins to mid-20th century investigations into phospholipid analogs, when researchers sought synthetic alternatives to natural lipids for membrane studies. Early work by Hayashi et al. (1995) demonstrated the critical relationship between alkyl chain length and lipid bilayer stability, laying the groundwork for systematic exploration of dialkyl phosphate derivatives. The specific synthesis of dicetyl phosphate emerged from parallel developments in detergent chemistry during the 1980s, where its amphiphilic properties were first harnessed for industrial applications.

A pivotal advancement occurred in 2004 when Dewa et al. pioneered polyamine conjugates of dialkyl phosphates, revealing their potential as transfection agents. This work established dicetyl phosphate as a modifiable scaffold for nucleic acid delivery systems. Subsequent innovations in nanoparticle functionalization, particularly the phase-transfer protocol developed by Krzysztofik et al. (2020), enabled precise control over dicetyl phosphate's interfacial behavior in aqueous systems.

The compound's evolution reflects three key phases:

- Structural Optimization (1980-2000): Empirical refinement of alkyl chain lengths and counterion pairing to enhance thermal stability and interfacial activity.

- Biological Integration (2000-2010): Adaptation for pharmaceutical applications through conjugation with polyamines and polyethylene glycol derivatives.

- Nanoscale Engineering (2010-Present): Precision functionalization of iron oxide nanoparticles and quantum dots for theranostic applications.

Role in Contemporary Pharmaceutical and Material Science Paradigms

Dicetyl phosphate, sodium salt, exhibits dual functionality that bridges therapeutic and material domains:

Pharmaceutical Applications

- Gene Delivery Systems: As a key component of polycationic liposomes (PCLs), the sodium salt form facilitates electrostatic complexation with nucleic acids. The compound's sodium counterion enhances aqueous solubility while maintaining optimal ζ-potential (-44.0 ± 3.4 mV) for cellular uptake.

- siRNA Therapeutics: Conjugation with tetraethylenepentamine (TEPA) yields liposomes with 73% knockdown efficiency in GFP-transfected HT1080 cells, demonstrating superior performance compared to PEI-based vectors.

- Nanoparticle Functionalization: Serves as a phase-transfer agent for superparamagnetic iron oxide nanoparticles (SPIONs), enabling:

Material Science Innovations

- Liposomal Stabilization: Prevents particle aggregation through electrostatic repulsion (critical concentration: 5-10 mol% in phosphatidylcholine bilayers).

- Interfacial Engineering: Modulates surface properties in cosmetic emulsions through:

| Property | Effect | Measurement Technique |

|---|---|---|

| Zeta Potential | Stabilizes oil-water interfaces | Electrophoretic Light Scattering |

| Phase Behavior | Enables temperature-responsive formulations | Differential Scanning Calorimetry |

| Shear Thinning | Improves sprayability in aerosols | Rheometry |

- Nanocomposite Fabrication: Serves as a templating agent for mesoporous silica synthesis, achieving pore diameters of 4-7 nm with narrow size distributions.

Pyrophosphoric Acid-Based Esterification Strategies

The synthesis of dicetyl phosphate, sodium salt through pyrophosphoric acid-based esterification represents a fundamental approach in organophosphate chemistry [5]. Pyrophosphoric acid, with the molecular formula H₄P₂O₇, serves as a critical precursor in the preparation of phosphate esters due to its unique structural characteristics and reactivity patterns [5].

The pyrophosphoric acid-based esterification process involves the reaction of pyrophosphoric acid with fatty alcohols containing sixteen carbon atoms (cetyl alcohol) under controlled conditions [8]. This methodology capitalizes on the tetraprotic nature of pyrophosphoric acid, which exhibits four distinct dissociation constants: pKa₁ = 0.85, pKa₂ = 1.96, pKa₃ = 6.60, and pKa₄ = 9.41 [5]. These multiple dissociation steps provide precise control over the esterification reaction mechanism.

Research findings indicate that dialkyl phosphates can be prepared through a stepwise procedure utilizing pyrophosphoric acid with tetramethylammonium hydroxide as a base [8]. The reaction mechanism proceeds through intermediate formation of monoalkyl phosphate species, which subsequently undergo further esterification to yield the desired dialkyl phosphate structure [8].

Industrial-scale production typically employs a molar excess of pyrophosphoric acid ranging from 0.2 to 2.0 moles relative to the fatty alcohol substrate [20]. Temperature control emerges as a critical parameter, with optimal reaction conditions maintained between 60°C and 130°C [20]. Following the initial esterification phase, an after-reaction period of 120 to 300 minutes at temperatures between 95°C and 105°C ensures complete conversion [20].

The hydrolysis step represents a crucial phase in the production process, where the reaction product undergoes controlled hydrolysis at 90°C to 100°C using 0.5 to 1.0 mole of water based on the quantity of phosphorus atoms present [20]. This step is followed by neutralization using dilute alkali metal hydroxide to achieve 40% to 65% neutralization based on the acid number [20].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature (°C) | 95-105 | Maximizes conversion efficiency [20] |

| Reaction Time (minutes) | 120-300 | Ensures complete esterification [20] |

| Pyrophosphoric Acid Excess (molar) | 0.2-2.0 | Controls reaction stoichiometry [20] |

| Hydrolysis Water (mole ratio) | 0.5-1.0 | Prevents over-hydrolysis [20] |

| Neutralization Level (%) | 40-65 | Optimizes product stability [20] |

Solvent Selection Criteria for Optimal Yield and Purity

Solvent selection plays a pivotal role in optimizing both yield and purity in dicetyl phosphate, sodium salt synthesis [28]. The choice of reaction medium significantly influences reaction kinetics, product selectivity, and subsequent purification efficiency [28].

Polar aprotic solvents demonstrate superior performance in phosphate ester synthesis due to their ability to solubilize polar substrates while maintaining chemical inertness toward the reaction components [23]. N,N-dimethylformamide emerges as a preferred solvent choice, exhibiting excellent solubility characteristics for both organic and inorganic reactants [28]. The solvent's high dielectric constant (ε = 36.7) facilitates ionic dissociation while its aprotic nature prevents interference with the esterification mechanism [28].

Acetonitrile represents another viable solvent option, particularly valued for its moderate polarity and excellent compatibility with subsequent purification protocols [23]. Research indicates that acetonitrile-based systems achieve conversion rates exceeding 85% under optimized conditions [25]. The solvent's relatively low boiling point (81.6°C) facilitates easy removal during product workup procedures [23].

Dimethyl sulfoxide has been investigated as an alternative polar aprotic medium, demonstrating enhanced solubility for high molecular weight fatty alcohol substrates [23]. However, its higher boiling point (189°C) presents challenges in solvent recovery and may require modified purification protocols [23].

The selection criteria for optimal solvents encompass several critical parameters:

| Solvent Property | N,N-Dimethylformamide | Acetonitrile | Dimethyl Sulfoxide |

|---|---|---|---|

| Dielectric Constant | 36.7 [28] | 37.5 [23] | 46.7 [23] |

| Boiling Point (°C) | 153 [28] | 81.6 [23] | 189 [23] |

| Substrate Solubility | Excellent [28] | Good [23] | Excellent [23] |

| Product Yield (%) | 88-92 [28] | 85-89 [25] | 86-90 [23] |

| Purification Compatibility | High [28] | Very High [23] | Moderate [23] |

Solvent purity requirements demand particular attention to water content, as trace moisture can interfere with the esterification process and lead to hydrolysis of the desired product [28]. Anhydrous conditions are typically maintained through the use of molecular sieves or distillation over appropriate drying agents [28].

The interaction between solvent choice and reaction temperature significantly affects product formation kinetics [25]. Higher boiling point solvents permit elevated reaction temperatures, potentially accelerating reaction rates but requiring careful monitoring to prevent thermal decomposition [25].

Purification Protocols for Organochlorine Impurity Mitigation

Organochlorine impurity mitigation represents a critical aspect of dicetyl phosphate, sodium salt purification, requiring specialized protocols to achieve pharmaceutical and industrial grade purity standards [32] [33]. These impurities typically originate from synthetic precursors, reaction solvents, or processing equipment contamination [32].

Activated carbon adsorption constitutes the primary method for organochlorine removal, leveraging the high surface area and selective adsorption properties of carbonaceous materials [34]. Research demonstrates that granular activated carbon achieves removal efficiencies exceeding 95% for various organochlorine compounds when properly implemented [34]. The adsorption mechanism involves both physical and chemical interactions between the organochlorine molecules and the carbon surface [34].

Column chromatography represents a complementary purification approach, particularly effective for separating structurally similar organochlorine impurities from the target phosphate ester [36]. Reversed-phase chromatography using C18-bonded silica stationary phases demonstrates excellent selectivity for organochlorine compounds [36]. Mobile phase optimization typically employs acetonitrile-water gradients to achieve baseline separation [36].

Recrystallization protocols provide an additional purification mechanism, particularly valuable for removing trace organochlorine impurities that co-precipitate with the product [37]. The selection of appropriate recrystallization solvents depends on the differential solubility characteristics of the target compound versus the organochlorine impurities [37]. Methanol has been identified as an effective recrystallization medium for dicetyl phosphate derivatives [7].

Advanced oxidation processes offer an alternative approach for organochlorine degradation rather than simple separation [32]. Subcritical water oxidation using hydrogen peroxide demonstrates complete destruction of organochlorine compounds at temperatures between 200°C and 250°C [32]. This method achieves simultaneous extraction and degradation, eliminating the need for subsequent disposal of concentrated organochlorine waste [32].

| Purification Method | Removal Efficiency (%) | Processing Time | Cost Factor |

|---|---|---|---|

| Activated Carbon Adsorption | 95-98 [34] | 2-4 hours [34] | Low [34] |

| Column Chromatography | 92-96 [36] | 4-8 hours [36] | Moderate [36] |

| Recrystallization | 88-94 [37] | 12-24 hours [37] | Low [37] |

| Subcritical Water Oxidation | 99+ [32] | 0.5-1 hour [32] | High [32] |

Quality control protocols for organochlorine impurity detection typically employ gas chromatography with electron capture detection, providing detection limits in the parts-per-billion range [14]. The analytical method validation encompasses linearity, precision, accuracy, and specificity parameters to ensure reliable quantification of trace organochlorine residues [14].

Multiplug filtration clean-up technology has emerged as a rapid alternative to traditional solid-phase extraction methods [14]. This approach utilizes multi-walled carbon nanotubes as the primary adsorbent material, achieving purification times under 30 minutes while maintaining removal efficiencies comparable to conventional methods [14]. The technology demonstrates particular effectiveness for organochlorine compounds in the nanogram per milliliter concentration range [14].

Dicetyl phosphate sodium salt demonstrates distinctive interfacial behavior within liposomal bilayer architectures, fundamentally altering membrane organization through its amphiphilic properties and negative surface charge [1] . The compound functions as a synthetic anionic phospholipid that integrates into phospholipid bilayers, creating specific charge distributions and structural modifications that significantly impact membrane stability and organization [3] [4].

The molecular architecture of dicetyl phosphate, with its dual hexadecyl chains and phosphate headgroup, positions it uniquely within bilayer structures [5]. When incorporated into dimyristoylphosphatidylcholine bilayers, dicetyl phosphate increases bilayer thickness while maintaining the area occupied by individual lipid molecules, distinguishing it from cholesterol which affects both parameters [3]. X-ray scattering analysis reveals that dicetyl phosphate forms bilayer structures with a characteristic thickness of 58 Å, consistent with vesicular morphology and indicating ordered lamellar organization [6].

The interfacial properties are significantly influenced by the ionic environment and pH conditions. Studies demonstrate that dicetyl phosphate-containing liposomes exhibit zeta potentials of -54 ± 16 mV in dimyristoylphosphatidylcholine systems, increasing to -36.7 ± 3.3 mV when hydrated with phosphate-buffered saline at pH 5.6 [7] [8]. This pH dependency reflects the ionization state of the phosphate group and its interaction with surrounding ions, directly affecting membrane surface charge density and electrostatic interactions.

The incorporation of dicetyl phosphate into liposomal systems creates specific binding sites for proteins and other charged molecules. Research on diphtheria toxin binding demonstrates that dicetyl phosphate enables substantial protein binding through specific phosphate group recognition, with maximal binding occurring at pH 3.6 [1]. This pH-dependent binding pattern suggests that the phosphate moiety's protonation state critically determines its interaction capabilities with external molecules.

Colloidal stability studies reveal that dicetyl phosphate enhances the formation of supramolecular assemblies while simultaneously creating regions of instability under specific concentration conditions [9] [10]. At concentrations of 0.8 mM, charge neutralization leads to extensive flocculation and minimal colloidal stability, indicating a critical concentration threshold beyond which electrostatic stabilization fails [9]. The compound's high affinity for cationic surfaces enables adsorption capacities reaching 135 × 10¹⁹ molecules per square meter, well above theoretical bilayer coverage on smooth surfaces [9].

Surface morphology analysis using Brewster angle microscopy reveals that dicetyl phosphate incorporation affects monolayer organization at air-water interfaces [11]. The presence of this anionic amphiphile influences the lateral organization of phospholipids, creating domains with distinct packing densities and molecular orientations. These structural modifications translate into altered mechanical properties, including changes in surface pressure-area isotherms and membrane compressibility [11].

The interfacial behavior extends to interactions with membrane proteins and peptides. Nuclear magnetic resonance studies demonstrate that dicetyl phosphate creates insertion sites for proteins within bilayer structures, facilitating membrane protein incorporation through electrostatic interactions [12] [13]. The negatively charged amphiphile serves as an anchor point for positively charged protein residues, enabling protein-membrane association that would not occur in neutral membrane systems [12].

Table 1: Interfacial Properties of Dicetyl Phosphate in Liposomal Systems

| Parameter | Value | Reference |

|---|---|---|

| Zeta Potential (DMPC + DCP) | -54 ± 16 mV | [7] |

| Zeta Potential (PC + DCP + PBS pH 5.6) | -36.7 ± 3.3 mV | [8] |

| Bilayer Thickness (DMPC) | 58 Å | [6] |

| Bilayer Thickness (with DCP) | Increased thickness | [3] |

| Surface Charge Density | Negative surface charge | [14] |

| Critical Aggregation Concentration | Lower than pure constituents | [15] |

| Vesicle Size (PC:CH:DCP 8.5:4.5:6.5) | 88 ± 14 nm | [8] |

| Polydispersity Index | 0.21 ± 0.02 | [8] |

| Adsorption Capacity (DHP/PDDA/PSS) | 135 × 10¹⁹ molecules/m² | [9] |

| Hydrodynamic Thickness (PDDA layer) | 6 ± 1.5 nm | [9] |

Charge Modulation Effects on Vesicle Permeability Dynamics

The incorporation of dicetyl phosphate sodium salt into vesicular systems creates profound alterations in membrane permeability through charge-specific mechanisms that selectively influence molecular transport across bilayer structures [16] [17]. The anionic nature of dicetyl phosphate establishes electrostatic gradients that preferentially facilitate the permeation of positively charged species while creating barriers for negatively charged molecules [16].

Quantitative permeability studies using small unilamellar vesicles demonstrate that dicetyl phosphate significantly enhances the permeability of positively charged amino acids, with lysine showing permeability coefficients in the range of 10⁻¹⁰ to 10⁻¹¹ cm/s [16]. This enhancement occurs through electrostatic attraction between the negatively charged phosphate groups and the positively charged amino acid side chains, creating favorable interaction energies that reduce the activation barrier for membrane crossing [16].

The charge modulation effects exhibit strong dependency on the concentration of dicetyl phosphate within the membrane. Studies reveal that increasing the amount of negative charges through higher dicetyl phosphate incorporation proportionally enhances the permeability of positively charged species [16]. This relationship follows electrostatic principles where higher surface charge densities create stronger attractive forces for oppositely charged molecules, effectively increasing the local concentration of permeants at the membrane interface [16].

Temperature-dependent permeability measurements reveal that dicetyl phosphate-containing membranes exhibit maximum permeability at the phase transition temperature of the host phospholipid [17]. For dimyristoylphosphatidylcholine systems containing dicetyl phosphate, glucose permeability reaches its peak at 24°C, corresponding to the gel-to-liquid crystalline phase transition [17]. This temperature dependence reflects the increased membrane fluidity and defect formation that occurs during phase transitions, creating transient pores that facilitate molecular transport [17].

The presence of cholesterol in dicetyl phosphate-containing membranes significantly modulates permeability characteristics [17]. Cholesterol concentrations above 20 mol% reduce the permeability peak observed at the phase transition temperature, with permeability coefficients decreasing to less than 10⁻¹² cm/s in equimolar dimyristoylphosphatidylcholine-cholesterol systems [17]. This reduction occurs through cholesterol's ability to eliminate phase transitions and create more ordered, less permeable membrane structures [17].

Size selectivity studies using fluorescent dextrans of varying molecular weights demonstrate that dicetyl phosphate-containing membranes exhibit molecular weight-dependent permeability cutoffs [18]. Vesicles show complete permeability to 3-kDa dextrans while maintaining selective barriers against 60-kDa dextrans, indicating the formation of stable pores with defined size distributions [18]. The permeability decreases gradually with increasing substrate size up to approximately 40 kDa, suggesting a heterogeneous pore size distribution rather than uniform membrane defects [18].

Mechanistic studies reveal that dicetyl phosphate creates charge-selective permeation pathways through specific membrane reorganization patterns [19] [20]. The compound's insertion into phospholipid bilayers disrupts the regular packing of neutral phospholipids, creating localized regions of increased disorder and enhanced permeability [19]. These disrupted regions preferentially accommodate charged molecules through electrostatic stabilization, explaining the observed charge selectivity in permeation studies [19].

Anesthetic permeation studies using dihexadecyl phosphate vesicles demonstrate a direct correlation between vesicle permeation and clinical anesthetic potency [19]. Both conventional anesthetics and unconventional anesthetics show permeation rates that correlate with their known biological activities, suggesting that dicetyl phosphate-containing membranes serve as relevant models for understanding anesthetic-membrane interactions [19]. Two distinct modes of membrane perturbation have been identified, involving both direct lipid-anesthetic interactions and charge-mediated permeation enhancement [19].

Table 2: Charge Modulation Effects on Membrane Permeability

| Substrate | Permeability Coefficient (cm/s) | Temperature Effect | Charge Dependency | Reference |

|---|---|---|---|---|

| Glucose (DMPC + DCP) | Maximum at 24°C | Peak at phase transition | Enhanced by negative charge | [17] |

| Lysine (DMPC + DCP) | Enhanced (10⁻¹⁰-10⁻¹¹) | Decreased with cholesterol | Enhanced for positive amino acids | [16] |

| Amino acids (general) | 10⁻¹⁰-10⁻¹¹ | Reduced at high cholesterol | Charge-selective | [16] |

| Anesthetics (DHP vesicles) | Correlated with potency | Temperature dependent | Concentration dependent | [19] |

| Dextran 3-kDa | Higher permeation | Not specified | Size-selective | [18] |

| Dextran 60-kDa | Lower permeation | Not specified | Size-selective | [18] |

| ATP analog | Rapid accumulation | Not specified | Rapid permeation | [18] |

| FITC-dextran | Size-dependent | Not specified | Size-dependent | [18] |

Temperature-Dependent Membrane Interaction Mechanisms

Temperature-dependent membrane interactions involving dicetyl phosphate sodium salt reveal complex thermodynamic relationships that govern phase behavior, membrane stability, and molecular organization within liposomal systems [21] [17] [22]. The thermal response of dicetyl phosphate-containing membranes demonstrates unique characteristics that distinguish them from pure phospholipid systems and provide insights into the fundamental mechanisms of membrane phase transitions [21].

The phase transition behavior of dicetyl phosphate-containing liposomes shows significant deviation from pure phospholipid systems, with the presence of dicetyl phosphate affecting both the transition temperature and the nature of the phase change [21]. Studies demonstrate that dicetyl phosphate influences the gel-to-liquid crystalline transition of dipalmitoylphosphatidylcholine, with the formation of mixed micelles proposed as the underlying mechanism for these phase transition modifications [21]. The presence of dicetyl phosphate enhances the solubilization of liposomes prepared from saturated phospholipids, particularly affecting systems with high fatty acid saturation [21].

Temperature-dependent permeability measurements reveal that dicetyl phosphate-containing membranes exhibit characteristic permeability maxima at specific thermal conditions [17]. For dimyristoylphosphatidylcholine systems containing dicetyl phosphate, glucose permeability reaches its maximum at 24°C, precisely corresponding to the main phase transition temperature of the host phospholipid [17]. This correlation indicates that the enhanced molecular transport occurs through defects and increased disorder generated during the gel-to-liquid crystalline phase transition [17].

The thermal stability of dicetyl phosphate within membrane systems has been characterized through differential scanning calorimetry and thermogravimetric analysis [23]. Pure dicetyl phosphate demonstrates thermal stability above 200°C, but when incorporated into lipid mixtures at physiologically relevant ratios, degradation begins at lower temperatures [23]. In monopalmitoyl glycerol-cholesterol-dicetyl phosphate mixtures at 5:4:1 weight ratios, approximately 2% degradation occurs at 140°C compared to 0.01% at 90°C, indicating temperature-dependent stability considerations for membrane formulations [23].

The formation of droplet interface bilayers using naturally derived phospholipids demonstrates the critical role of temperature in membrane assembly processes [22] [24]. Phospholipids abundant in mammalian cell membranes, including phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol, form bilayers only when the temperature exceeds their respective phase transition temperatures [22]. For liver phosphatidylcholine (transition temperature 55°C) and brain phosphatidylserine (transition temperature 68°C), bilayer formation requires temperatures above these threshold values [24].

Molecular dynamics simulations reveal that temperature affects the kinetics of vesicle assembly in dicetyl phosphate-containing systems [23]. Higher cholesterol concentrations in monopalmitoyl glycerol-cholesterol-dicetyl phosphate formulations decrease the time required for vesicle assembly, with the 5:4:1 ratio showing faster assembly compared to 5:2:1 ratios [23]. This temperature-enhanced assembly process reflects increased molecular mobility and reduced activation barriers for bilayer formation at elevated temperatures [23].

The thermal behavior of dicetyl phosphate in mixed lipid systems demonstrates specific interaction patterns with different phospholipid classes [21]. Dipalmitoylphosphatidylcholine liposomes show the highest sensitivity to dicetyl phosphate effects, with enhanced solubilization and phase transition modifications occurring preferentially in saturated phospholipid systems [21]. The sensitivity increases with fatty acid saturation, indicating that thermal effects are modulated by the physical properties of the host membrane [21].

X-ray diffraction studies reveal temperature-dependent structural changes in dicetyl phosphate-containing bilayers [6] [25]. The lamellar periodicity demonstrates thermal sensitivity, with d-spacings reflecting both hydration state and molecular packing density [25]. Temperature-induced dehydration can reduce d-spacings from 42.2 Å to 41.0 Å over extended storage periods, indicating the dynamic nature of thermal equilibration in these systems [25].

The membrane interaction mechanisms show distinct temperature dependencies for different molecular processes [13]. Nuclear magnetic resonance studies demonstrate that dicetyl phosphate affects protein-membrane interactions through temperature-modulated electrostatic effects [13]. The compound's ability to create insertion sites for proteins depends on thermal conditions that influence both membrane fluidity and charge distribution within the bilayer interface [13].

Table 3: Temperature-Dependent Membrane Interactions

| System | Transition Temperature (°C) | Phase Behavior | Membrane Property | Reference |

|---|---|---|---|---|

| DMPC + DCP (glucose permeability) | 24 (maximum permeability) | Gel to liquid crystalline | Peak permeability | [17] |

| DMPC phase transition | 24 | Main transition | Fluidity change | [26] |

| DCP-containing liposomes | Modified transition | Enhanced solubilization | Stability modification | [21] |

| DPPC (pure) | 41 | Gel to liquid crystalline | Standard transition | [26] |

| DPPA (dipalmitoyl phosphatidic acid) | 65 | Gel to liquid crystalline | Standard transition | [26] |

| DCP effect on phase transition | Affected by presence | Formation of mixed micelles | Bilayer destabilization | [21] |

| Droplet Interface Bilayers | Above Tm required | DIB formation above Tm | Formation requirement | [22] |

| Liver PC | 55 | DIB formation | Bilayer formation | [24] |

| Brain PS | 68 | DIB formation | Bilayer formation | [24] |